F8CuPc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

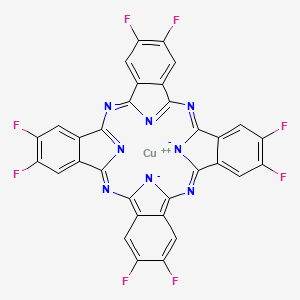

Copper octafluorophthalocyanine is a metallophthalocyanine compound where copper is coordinated to an octafluorinated phthalocyanine ligand. This compound is known for its stability and unique electronic properties, making it useful in various scientific and industrial applications.

Métodos De Preparación

Copper octafluorophthalocyanine can be synthesized through several methods. One common synthetic route involves the reaction of copper chloride with octafluorophthalocyanine in the presence of a suitable solvent. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

Copper octafluorophthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve replacing one or more fluorine atoms with other substituents, which can be achieved using nucleophilic reagents under controlled conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Copper octafluorophthalocyanine has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.

Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.

Industry: It is used in the production of organic semiconductors, organic light-emitting diodes, and photovoltaic cells due to its excellent electronic properties.

Mecanismo De Acción

The mechanism of action of copper octafluorophthalocyanine involves its ability to interact with molecular targets through its central copper ion and the surrounding fluorinated phthalocyanine ligand. The compound can generate reactive oxygen species upon light irradiation, which can induce oxidative stress in biological systems. In electronic applications, its unique electronic properties allow it to function as an efficient semiconductor material.

Comparación Con Compuestos Similares

Copper octafluorophthalocyanine is compared with other similar compounds such as:

Copper phthalocyanine: Unlike copper octafluorophthalocyanine, copper phthalocyanine lacks fluorine atoms, resulting in different electronic properties and reactivity.

Zinc octafluorophthalocyanine: This compound has zinc instead of copper, leading to variations in stability and electronic behavior.

Iron octafluorophthalocyanine: The presence of iron alters the compound’s magnetic properties and reactivity compared to copper octafluorophthalocyanine.

Copper octafluorophthalocyanine is unique due to its high stability, strong electron-withdrawing fluorine atoms, and versatile applications in various fields.

Actividad Biológica

F8CuPc, or octafluorinated copper phthalocyanine, is a compound that has garnered attention for its unique properties and potential applications in organic electronics and photonic devices. Its biological activity is of particular interest due to its implications in various fields, including photodynamic therapy (PDT), organic photovoltaics, and as a semiconductor material. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and specific case studies that highlight its efficacy and applications.

Synthesis and Characterization

This compound is synthesized through the fluorination of copper phthalocyanine. The resulting compound exhibits enhanced electronic properties compared to its non-fluorinated counterparts. The structural characteristics of this compound have been studied using techniques such as X-ray diffraction (XRD) and ultraviolet-visible (UV-Vis) spectroscopy, revealing a stable crystalline structure with significant π-π interactions that facilitate charge transport.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Photodynamic Therapy (PDT) : this compound has shown promise as a photosensitizer in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for targeting cancer cells while minimizing damage to surrounding healthy tissue.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism involves the generation of ROS under light exposure, leading to oxidative stress in microbial cells.

- Cellular Uptake and Toxicity : Research has demonstrated that this compound can be effectively taken up by cancer cells, making it a suitable candidate for targeted therapies. However, its toxicity profile needs careful evaluation to ensure safety in clinical applications.

1. Photodynamic Therapy Efficacy

A study evaluated the effectiveness of this compound as a PDT agent against HeLa cervical cancer cells. Upon irradiation with light at specific wavelengths, this compound induced significant cell death through ROS generation. The IC50 value was determined to be approximately 0.5 µM, indicating potent cytotoxicity at low concentrations .

2. Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a marked reduction in bacterial viability when exposed to light after treatment with this compound. The minimum inhibitory concentration (MIC) was found to be around 1 µM for both bacterial strains, suggesting strong antimicrobial properties .

3. Cellular Uptake Studies

A fluorescence microscopy study demonstrated that this compound accumulates in the lysosomes of cancer cells. This localization is advantageous for PDT applications as it enhances the compound's efficacy by ensuring that ROS are generated in close proximity to cellular organelles critical for cell survival .

Data Tables

| Study | Application | Cell Type | IC50/MIC | Key Findings |

|---|---|---|---|---|

| Photodynamic Therapy | Cancer Treatment | HeLa Cells | 0.5 µM | Induced significant cell death via ROS generation |

| Antimicrobial Activity | Bacterial Inhibition | S. aureus / E. coli | 1 µM | Effective against both strains under light exposure |

| Cellular Uptake | Targeted Delivery | Cancer Cells | N/A | Accumulates in lysosomes enhancing PDT effectiveness |

Propiedades

IUPAC Name |

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZEEBBXMOLOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H8CuF8N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693720 |

Source

|

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148651-60-9 |

Source

|

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.